molecular formula C9H9NO B14021569 1-Methyl-1,2-Dihydro-3h-Indol-3-One

1-Methyl-1,2-Dihydro-3h-Indol-3-One

Cat. No.: B14021569
M. Wt: 147.17 g/mol
InChI Key: DYPFVQQCYZKNMK-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 1,2-dihydro-1-methyl- is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a fused ring system that contributes to its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indol-3-one, 1,2-dihydro-1-methyl- can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the palladium-catalyzed cyclization of N-(2-allylphenyl)acrylamide . These methods typically require specific reaction conditions such as refluxing in acetic acid or using palladium catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes may also incorporate green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 1,2-dihydro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .

Scientific Research Applications

3H-Indol-3-one, 1,2-dihydro-1-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3H-Indol-3-one, 1,2-dihydro-1-methyl- exerts its effects involves interactions with specific molecular targets. For instance, it can modulate the activity of enzymes and receptors involved in cellular processes. The compound’s structure allows it to bind to these targets, influencing pathways related to cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indol-3-one, 1,2-dihydro-1-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-methyl-2H-indol-3-one

InChI

InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

DYPFVQQCYZKNMK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)C2=CC=CC=C21

Origin of Product

United States

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